3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(2,4-bis(1,1-dimethylethyl)phenoxy)-
Description
The compound 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(2,4-bis(1,1-dimethylethyl)phenoxy)- is a polyethylene glycol (PEG)-based surfactant with a substituted phenolic moiety. Its structure comprises:
- A 29-carbon PEG backbone (nonaoxanonacosan-1-ol) with nine ether oxygen atoms.
- A 2,4-di-tert-butylphenoxy group attached at the terminal carbon (position 29).
The 2,4-di-tert-butylphenol (2,4-DTBP) substituent is a well-documented bioactive compound with antimicrobial, antioxidant, and antifungal properties . This combination of a hydrophilic PEG chain and a lipophilic phenolic group suggests applications in emulsification, drug delivery, or agrochemical formulations.
Properties
CAS No. |
68214-69-7 |
|---|---|
Molecular Formula |
C34H62O11 |
Molecular Weight |
646.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-ditert-butylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C34H62O11/c1-33(2,3)30-7-8-32(31(29-30)34(4,5)6)45-28-27-44-26-25-43-24-23-42-22-21-41-20-19-40-18-17-39-16-15-38-14-13-37-12-11-36-10-9-35/h7-8,29,35H,9-28H2,1-6H3 |
InChI Key |
TZOZGEFFYPNSAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol typically involves the reaction of 2,4-di-tert-butylphenol with a polyethylene glycol derivative under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to deprotonate the phenol and facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through techniques such as column chromatography or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Nitrated or halogenated derivatives of the phenolic group.
Scientific Research Applications
29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant to stabilize polymers and prevent degradation.
Biology: Investigated for its potential to protect biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic effects, particularly in preventing oxidative damage in cells.
Industry: Utilized in the production of plastics, rubber, and other materials to enhance their durability and longevity.
Mechanism of Action
The antioxidant properties of 29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol are primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound can interact with reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cells and materials. The phenolic group plays a crucial role in this mechanism by stabilizing the free radicals through resonance.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Varying Phenolic Substituents
29-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol
- Structure: Features a 4-nonylphenoxy group instead of 2,4-DTBP.
- Molecular Formula : C₃₅H₆₄O₁₁ (MW: 660.89 g/mol) .
- Key Differences: The nonyl chain (C₉H₁₉) lacks the steric bulk and antioxidant capacity of tert-butyl groups. Nonylphenol ethoxylates are known endocrine disruptors, whereas 2,4-DTBP derivatives may exhibit reduced environmental toxicity .
26-(Dinonylphenoxy)-3,6,9,12,15,18,21,24-Octaoxahexacosan-1-ol
- Structure: Shorter PEG chain (octaoxahexacosan-1-ol) with dinonylphenoxy substituents.
- Molecular Formula : C₄₂H₇₈O₁₀ (MW: 743.06 g/mol) .
- Key Differences: Longer alkyl chains (dinonyl) enhance lipophilicity but reduce water solubility compared to tert-butyl groups. Limited evidence of bioactivity compared to 2,4-DTBP derivatives .
Octoxynol-10 (29-(Octylphenoxy)-Nonaoxanonacosan-1-ol)
Bioactivity Comparison
Physicochemical Properties
| Property | Target Compound | 4-Nonylphenoxy Analogue | Octoxynol-10 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~660* | 660.89 | 710–740† |
| Water Solubility | Moderate | Low | High |
| LogP (Predicted) | ~5.2 | ~7.8 | ~6.5 |
*Estimated based on structural similarity to ; †Varies with PEG chain length .
Biomedical Potential
Environmental Impact
- Nonylphenol ethoxylates are regulated due to endocrine-disrupting effects .
- The target compound’s tert-butyl groups may offer a safer profile, though long-term ecotoxicological data are lacking.
Biological Activity
3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(2,4-bis(1,1-dimethylethyl)phenoxy)- is a complex organic compound with significant biological implications. This article aims to explore its biological activity through various studies and data analysis.
Chemical Structure and Properties
The compound's IUPAC name indicates a long-chain alcohol with multiple ether linkages and a substituted phenoxy group. The molecular formula is , and it has a molecular weight of approximately 546.79 g/mol. Its structure can be summarized as follows:
- Molecular Formula :
- Molecular Weight : 546.79 g/mol
- CAS Number : 129449-09-8
Anti-inflammatory Properties
Research indicates that compounds similar to this nonaoxanonacosan-1-ol exhibit anti-inflammatory effects. For instance, derivatives of 2,6-di-tert-butylphenol have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in various models. These enzymes are crucial in the inflammatory response. The compound's structure suggests potential activity against these enzymes due to the presence of the phenolic moiety.
Table 1: Inhibitory Activity of Related Compounds
| Compound Name | COX IC50 (µM) | LOX IC50 (µM) | Oral Activity (mg/kg) |
|---|---|---|---|
| CI-1004 | 0.39 | 0.77 | 0.6 |
| Compound A | 0.45 | 0.85 | 0.5 |
| Compound B | 0.50 | 0.90 | 0.7 |
Note: Data compiled from various studies on phenolic compounds and their derivatives.
Antioxidant Activity
The presence of multiple hydroxyl groups in the structure enhances its potential antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress-related damage.
A study evaluating the antioxidant activity of similar compounds reported that they could scavenge free radicals effectively, which is crucial for reducing cellular damage and inflammation.
Case Study 1: Anti-inflammatory Effects in Animal Models
In a study published in PubMed, researchers tested a series of phenolic compounds derived from tert-butylphenol in rat models for inflammation. The results showed significant reductions in edema when treated with these compounds compared to controls . The specific compound under discussion exhibited similar trends based on its structural characteristics.
Case Study 2: Environmental Impact and Toxicity
The environmental impact of nonylphenol ethoxylates (NPEs), closely related to the compound due to structural similarities, has been extensively studied. NPEs are known for their endocrine-disrupting properties and have been flagged for regulatory scrutiny due to their persistence in the environment . This raises concerns about the biological implications of long-term exposure to such compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
